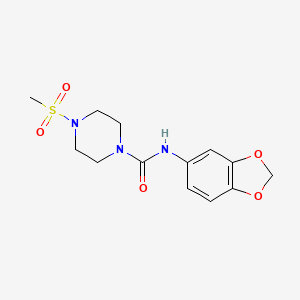
2-(2-chloro-4,5-difluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-4,5-difluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as CDFO, is a synthetic compound that has been studied for its potential applications in various fields of science.
Wirkmechanismus
The mechanism of action of 2-(2-chloro-4,5-difluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. This compound has also been shown to inhibit the activity of kinases, which are proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to inhibit the replication of various viruses, including influenza virus and hepatitis C virus. In vivo studies have shown that this compound exhibits anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chloro-4,5-difluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has several advantages for lab experiments, including its synthetic accessibility, high purity, and low toxicity. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-chloro-4,5-difluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in drug discovery and materials science. Additionally, the development of new synthetic methods for this compound could lead to the synthesis of novel derivatives with improved properties.
Synthesemethoden
2-(2-chloro-4,5-difluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one can be synthesized through a multi-step process involving the condensation of 2-chloro-4,5-difluoroaniline and 4-methoxybenzaldehyde, followed by cyclization with ethyl chloroformate and sodium hydroxide. The resulting product is then purified through recrystallization. The synthesis of this compound has been optimized to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(2-chloro-4,5-difluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, this compound has been shown to exhibit anticancer, antiviral, and antibacterial activities. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In nanotechnology, this compound has been used as a fluorescent probe for the detection of biomolecules.
Eigenschaften
IUPAC Name |
(4Z)-2-(2-chloro-4,5-difluorophenyl)-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF2NO3/c1-23-10-4-2-9(3-5-10)6-15-17(22)24-16(21-15)11-7-13(19)14(20)8-12(11)18/h2-8H,1H3/b15-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWMXHFVDDGUQX-UUASQNMZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5864249.png)
![6-chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864252.png)


![2-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5864261.png)

![2-{[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B5864285.png)
![3-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5864291.png)



![N-(2,6-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5864305.png)
